Benzoic acid, 2-(2-aminoethoxy)-
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Overview
Description
2-(2-aminoethoxy)benzoic acid is an organic compound with the molecular formula C9H11NO3. It consists of a benzoic acid moiety substituted with an aminoethoxy group at the ortho position. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-aminoethoxy)benzoic acid typically involves the reaction of 2-hydroxybenzoic acid with 2-aminoethanol. The reaction is carried out under reflux conditions in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid. The reaction proceeds through the formation of an intermediate ester, which is subsequently hydrolyzed to yield the desired product.
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Step 1: Esterification
Reactants: 2-hydroxybenzoic acid, 2-aminoethanol
Catalyst: Sulfuric acid or hydrochloric acid
Conditions: Reflux
Intermediate: 2-(2-aminoethoxy)benzoate ester
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Step 2: Hydrolysis
Reactants: 2-(2-aminoethoxy)benzoate ester, water
Conditions: Acidic or basic hydrolysis
Product: 2-(2-aminoethoxy)benzoic acid
Industrial Production Methods
In industrial settings, the production of 2-(2-aminoethoxy)benzoic acid may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-aminoethoxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, halogens (Cl2, Br2) for halogenation
Major Products Formed
Oxidation: Nitro or nitroso derivatives
Reduction: 2-(2-aminoethoxy)benzyl alcohol
Substitution: Various substituted derivatives depending on the electrophile used
Scientific Research Applications
2-(2-aminoethoxy)benzoic acid has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Employed in the study of enzyme kinetics and as a substrate for various biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-aminoethoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-aminoethoxy)benzoic acid
- 3-(2-aminoethoxy)benzoic acid
- 2-(2-aminoethoxy)benzaldehyde
Uniqueness
2-(2-aminoethoxy)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its isomers, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity.
Properties
CAS No. |
784983-95-5 |
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Molecular Formula |
C9H11NO3 |
Molecular Weight |
181.19 g/mol |
IUPAC Name |
2-(2-aminoethoxy)benzoic acid |
InChI |
InChI=1S/C9H11NO3/c10-5-6-13-8-4-2-1-3-7(8)9(11)12/h1-4H,5-6,10H2,(H,11,12) |
InChI Key |
FZDRFELMJZGXMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)OCCN |
Origin of Product |
United States |
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